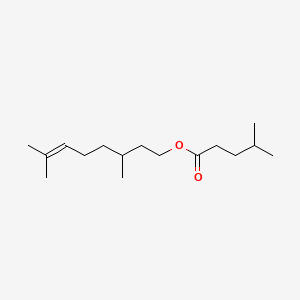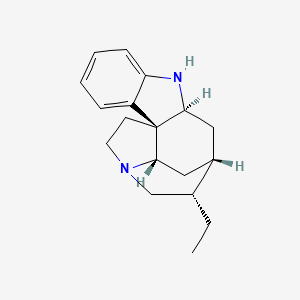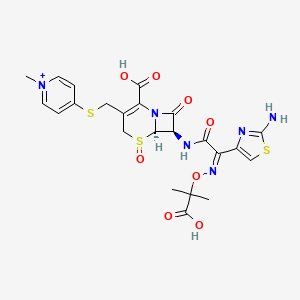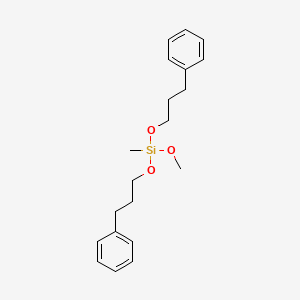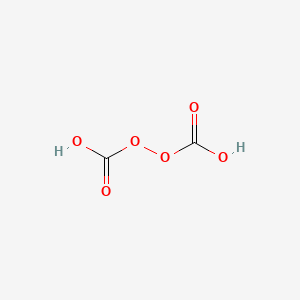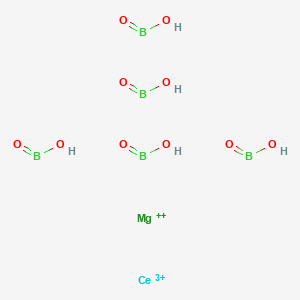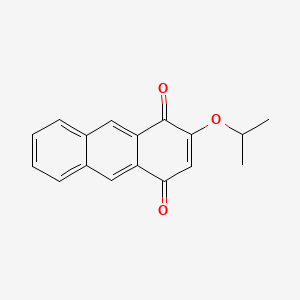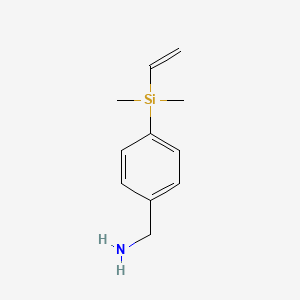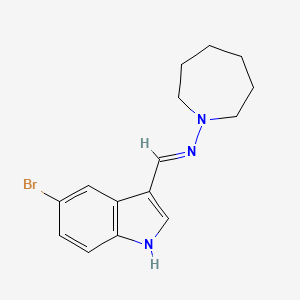
N-((5-Bromo-1H-indol-3-yl)methylene)-1-azepanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 82818 is a compound known for its role in various biochemical and medical research applications. It is often used in studies involving histone modifications, particularly citrullination, which is a post-translational modification of histone proteins. This compound is significant in understanding the mechanisms of gene regulation and the development of certain diseases.
Preparation Methods
The preparation of NSC 82818 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions can vary depending on the specific requirements of the research or industrial application.
Chemical Reactions Analysis
NSC 82818 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC 82818 has a wide range of scientific research applications, including:
Chemistry: It is used in studies involving chemical synthesis and reaction mechanisms.
Biology: It plays a role in understanding cellular processes and gene regulation.
Medicine: It is used in research related to disease mechanisms and potential therapeutic targets.
Industry: It is utilized in the development of various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of NSC 82818 involves its interaction with specific molecular targets and pathways. It is known to affect the citrullination of histone H3 at arginine 17, a modification that plays a crucial role in gene regulation. This modification is mediated by the enzyme peptidylarginine deiminase 4 (PADI4), which converts arginine residues to citrulline. The resulting changes in histone structure and function can influence gene expression and cellular processes.
Comparison with Similar Compounds
NSC 82818 can be compared with other compounds that also target histone modifications, such as:
NSC 125973: Another compound known for its role in histone modification studies.
Paclitaxel: Although primarily used as a chemotherapeutic agent, it also affects microtubule dynamics and can influence gene expression indirectly.
The uniqueness of NSC 82818 lies in its specific action on histone citrullination, making it a valuable tool for studying this particular modification and its implications in various biological processes.
Properties
CAS No. |
16987-37-4 |
|---|---|
Molecular Formula |
C15H18BrN3 |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
(E)-N-(azepan-1-yl)-1-(5-bromo-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H18BrN3/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-19-7-3-1-2-4-8-19/h5-6,9-11,17H,1-4,7-8H2/b18-11+ |
InChI Key |
CDCSNOYDGKIASW-WOJGMQOQSA-N |
Isomeric SMILES |
C1CCCN(CC1)/N=C/C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1CCCN(CC1)N=CC2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




